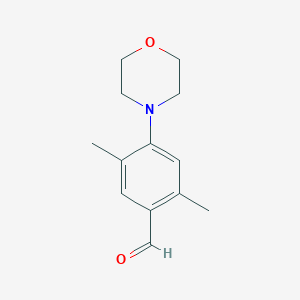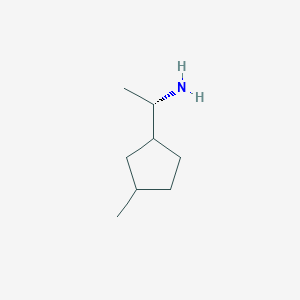
(1S)-1-(3-methylcyclopentyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-methylcyclopentyl)ethan-1-amine: is an organic compound characterized by a cyclopentane ring substituted with a methyl group and an amine group attached to an ethan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methylcyclopentyl)ethan-1-amine typically involves the following steps:
Cyclopentane Derivative Preparation: The starting material, 3-methylcyclopentanol, is prepared through the hydrogenation of 3-methylcyclopentanone.
Amine Introduction: The hydroxyl group of 3-methylcyclopentanol is converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with ethan-1-amine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, carbamates, or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or isocyanates under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, carbamates, or ureas.
Applications De Recherche Scientifique
(1S)-1-(3-methylcyclopentyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of amine-containing compounds.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-methylcyclopentyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3-methylcyclopentyl)ethan-1-amine: The enantiomer of (1S)-1-(3-methylcyclopentyl)ethan-1-amine with similar chemical properties but different biological activity.
(1S)-1-(3-ethylcyclopentyl)ethan-1-amine: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
(1S)-1-(3-methylcyclohexyl)ethan-1-amine: A compound with a cyclohexane ring, providing different conformational flexibility.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs. The methyl group on the cyclopentane ring influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
(1S)-1-(3-methylcyclopentyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-6-3-4-8(5-6)7(2)9/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m0/s1 |
Clé InChI |
BOHGLGLBRBQCPO-WTIBDHCWSA-N |
SMILES isomérique |
CC1CCC(C1)[C@H](C)N |
SMILES canonique |
CC1CCC(C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)
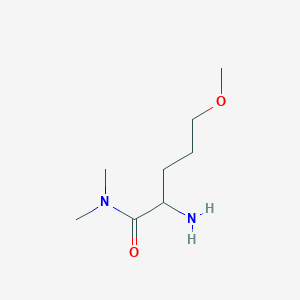

![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)


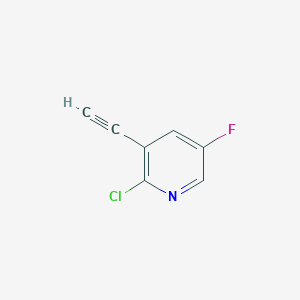
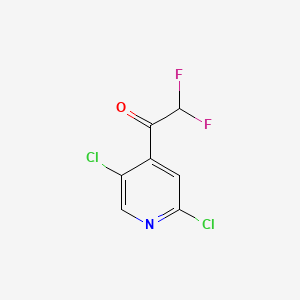
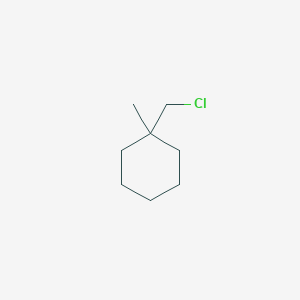
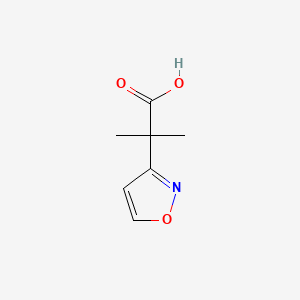
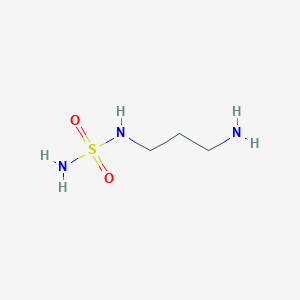
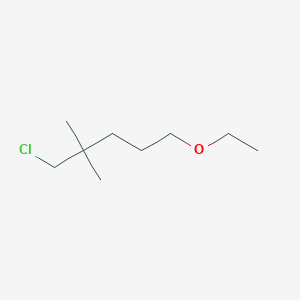
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
